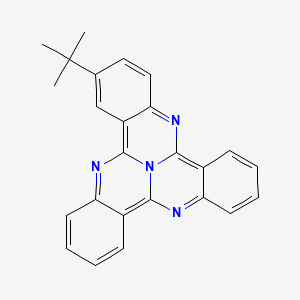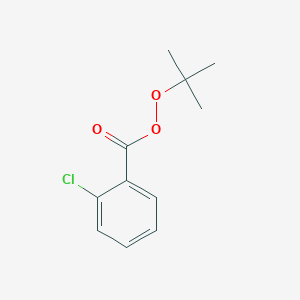
tert-Butyl 2-chlorobenzene-1-carboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-chlorobenzene-1-carboperoxoate: is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are widely used in various chemical processes due to their ability to generate free radicals, which are highly reactive species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chlorobenzene-1-carboperoxoate typically involves the reaction of 2-chlorobenzoic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is often carried out under mild conditions, such as room temperature, to prevent the decomposition of the peroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-chlorobenzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include alcohols or other reduced compounds.
Substitution: Products may include substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-chlorobenzene-1-carboperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: In biological research, this compound can be used to study oxidative stress and its effects on cells. It can also be used in the synthesis of pharmaceuticals that require specific oxidation states .
Industry: In the chemical industry, this compound is used in the production of various chemicals, including plastics, resins, and other materials that require controlled polymerization .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-chlorobenzene-1-carboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: tert-Butyl 2-chlorobenzene-1-carboperoxoate is unique due to the presence of both the tert-butyl and 2-chlorobenzene groups, which provide specific reactivity and stability characteristics. This makes it suitable for specialized applications in both research and industry .
Propriétés
Numéro CAS |
2123-90-2 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
tert-butyl 2-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |
Clé InChI |
JWKRCBAZFRUMSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


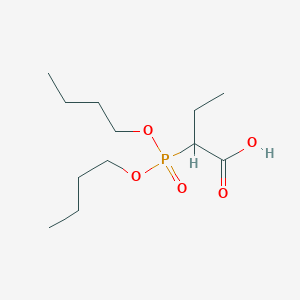
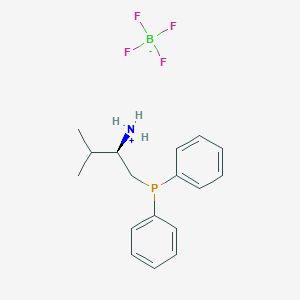
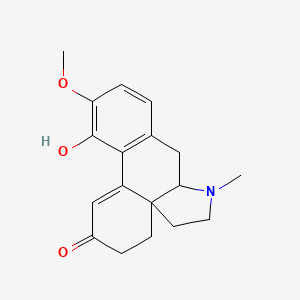
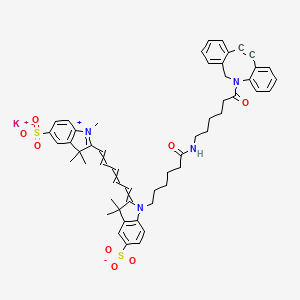
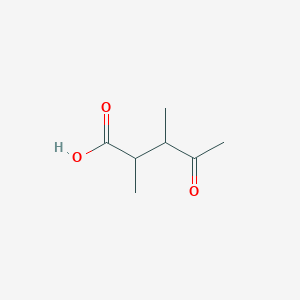
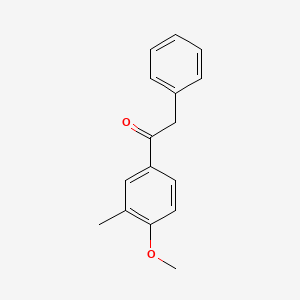


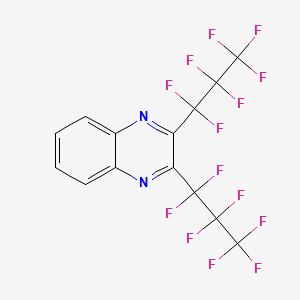
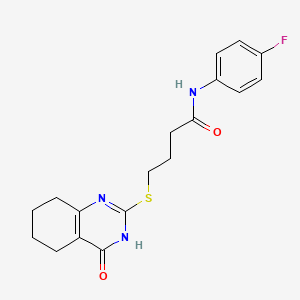
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
